Superior Pharmacokinetic Profile: 28-Fold Longer Half-Life and 188-Fold Higher Liver Exposure than Primaquine
In a direct comparative study in mice, tafenoquine demonstrated a substantially longer elimination half-life and greater liver exposure than primaquine. This pharmacokinetic advantage is a key determinant of its single-dose efficacy against liver-stage parasites [1].
| Evidence Dimension | Pharmacokinetic Parameters |
|---|---|
| Target Compound Data | Half-life: 28 times longer; Liver AUC: 188-fold higher |
| Comparator Or Baseline | Primaquine |
| Quantified Difference | Half-life is 28-fold longer; Liver AUC is 188-fold higher |
| Conditions | C57BL/6 albino mice infected with transgenic Plasmodium berghei; single oral dose of 5 mg/kg tafenoquine or 25 mg/kg primaquine |
Why This Matters
The dramatically prolonged half-life enables a single-dose radical cure regimen, while the high liver exposure ensures effective hypnozoite clearance, directly addressing the major compliance challenge of multi-day primaquine courses.
- [1] Li Q, O'Neil M, Xie L, et al. Assessment of the prophylactic activity and pharmacokinetic profile of oral tafenoquine compared to primaquine for inhibition of liver stage malaria infections. Malar J. 2014;13:141. View Source
